molecular formula C11H8ClN3O B14427495 8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one CAS No. 82723-58-8

8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one

Cat. No.: B14427495
CAS No.: 82723-58-8
M. Wt: 233.65 g/mol
InChI Key: ZOXHOCSQGZQSMU-UHFFFAOYSA-N
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Description

8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylquinoline with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 8-Butyl-2-methyl-3,8-dihydro-9H-imidazo[4,5-f]quinazolin-9-one
  • 8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Uniqueness

8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one stands out due to its unique chlorine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .

Properties

CAS No.

82723-58-8

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

IUPAC Name

8-chloro-3-methyl-6H-imidazo[4,5-f]quinolin-9-one

InChI

InChI=1S/C11H8ClN3O/c1-15-5-14-10-8(15)3-2-7-9(10)11(16)6(12)4-13-7/h2-5H,1H3,(H,13,16)

InChI Key

ZOXHOCSQGZQSMU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC3=C2C(=O)C(=CN3)Cl

Origin of Product

United States

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